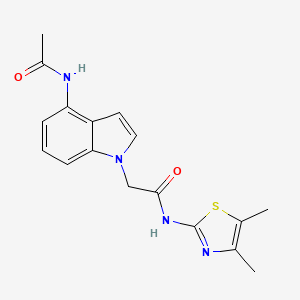

2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16333035

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N4O2S |

|---|---|

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C17H18N4O2S/c1-10-11(2)24-17(18-10)20-16(23)9-21-8-7-13-14(19-12(3)22)5-4-6-15(13)21/h4-8H,9H2,1-3H3,(H,19,22)(H,18,20,23) |

| Standard InChI Key | AYMHMBDTWHYNMQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C |

Introduction

2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is an organic compound that combines an indole derivative with a thiazole moiety. Compounds with such structures are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indole group is a well-known pharmacophore in medicinal chemistry, while the thiazole ring contributes to diverse biological interactions.

Molecular Formula

The molecular formula for this compound is , which indicates:

-

Carbon (C): 16 atoms

-

Hydrogen (H): 18 atoms

-

Nitrogen (N): 4 atoms

-

Oxygen (O): 2 atoms

-

Sulfur (S): 1 atom

Functional Groups

-

Indole Core: The indole group provides aromaticity and potential hydrogen-bonding sites.

-

Acetamido Substituent: The acetamido group enhances solubility and may participate in hydrogen bonding.

-

Thiazole Ring: This heterocyclic ring contributes to the compound's rigidity and electronic properties.

-

Dimethyl Substituents: These groups on the thiazole ring may affect lipophilicity and steric interactions.

Synthesis Pathway

The synthesis of this compound likely involves:

-

Indole Functionalization: Acetylation of the indole nitrogen to form the acetamido derivative.

-

Thiazole Coupling: Introduction of a thiazole moiety through nucleophilic substitution or amidation reactions.

-

Final Assembly: Coupling the functionalized indole with the thiazole derivative using acetic acid derivatives or other coupling agents.

Example Reaction Scheme:

textStep 1: Acetylation of indole → Formation of 4-acetamidoindole. Step 2: Synthesis of a thiazole intermediate with dimethyl substituents. Step 3: Coupling via acetic acid derivatives to form the final product.

Potential Applications

-

Anticancer Activity:

-

The indole group is known for its ability to interact with DNA and enzymes involved in cell division.

-

Thiazoles often exhibit cytotoxic effects against tumor cells.

-

-

Antimicrobial Activity:

-

Thiazoles are common in antimicrobial agents due to their ability to disrupt bacterial enzymes.

-

Indole derivatives have shown activity against Gram-positive and Gram-negative bacteria.

-

-

Anti-inflammatory Potential:

-

Compounds with both indole and thiazole groups have been investigated as inhibitors of inflammatory mediators like COX enzymes.

-

Mechanism of Action

The compound may act by:

-

Binding to enzyme active sites via hydrogen bonding and π-stacking interactions.

-

Disrupting cellular processes such as DNA replication or protein synthesis.

Techniques Used:

-

NMR Spectroscopy:

-

NMR would reveal characteristic peaks for aromatic protons in the indole and thiazole rings.

-

NMR would confirm carbon environments such as carbonyl carbons and aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at (approximate molecular weight).

-

-

Infrared Spectroscopy (IR):

-

Peaks for amide bonds () around 1650 cm.

-

Aromatic stretching between 3000–3100 cm.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume